Vanadyl acetate

Description

Properties

CAS No. |

3473-84-5 |

|---|---|

Molecular Formula |

C4H6O5V |

Molecular Weight |

185.03 g/mol |

IUPAC Name |

oxovanadium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2 |

InChI Key |

WIWVNQBYNTWQOW-UHFFFAOYSA-L |

SMILES |

CC(=O)O.CC(=O)O.O=[V] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O=[V+2] |

Other CAS No. |

3473-84-5 |

Origin of Product |

United States |

Foundational & Exploratory

Vanadyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

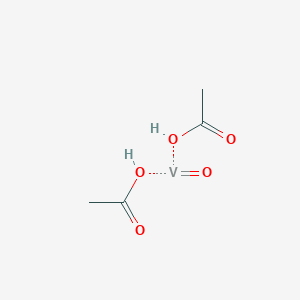

Vanadyl acetate (B1210297), an inorganic compound with the chemical formula VO(CH₃COO)₂, presents a unique polymeric structure and notable chemical properties that have garnered interest in various scientific fields. This document provides an in-depth technical overview of vanadyl acetate, encompassing its chemical formula, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the applications of this vanadyl complex.

Chemical Formula and Structure

This compound is an inorganic compound with the empirical formula C₄H₆O₅V.[1][2] The chemical formula is more descriptively represented as VO(CH₃COO)₂.[3]

The structure of this compound is characterized by a one-dimensional polymeric chain. In this structure, vanadium atoms are in an octahedral coordination environment.[3] The VO₆ octahedra are linked through bridging acetate groups and vanadyl (V=O) moieties. This arrangement results in a chain of corner-sharing octahedra.[4]

Table 1: Structural and Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | VO(CH₃COO)₂ | [3] |

| Molar Mass | 185.03 g/mol | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Cmc2₁ | [3] |

| Lattice Constants | a = 14.07 Å, b = 6.88 Å, c = 6.93 Å | [3] |

| Lattice Volume (V) | 859.8 ų | [3] |

| Coordination Geometry | Octahedral (Vanadium) | [3] |

Table 2: Key Bond Lengths in this compound

| Bond | Bond Length (Å) | Reference |

| V=O (vanadyl) | 1.684(7) | [4] |

| V-O (trans to V=O) | 2.131(7) | [4] |

| V-O (acetate) | 1.931(4) | [4] |

| V-O (acetate) | 2.002(3) | [4] |

Physicochemical Properties

This compound is a tan-colored solid that is insoluble in water, benzene, chloroform, and cyclohexane. It exhibits slight solubility in ethanol.[3] The compound decomposes upon heating to 214 °C.[3]

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Tan solid | [3] |

| Density | 1.83 g/cm³ | [3] |

| Melting Point | 214 °C (decomposes) | [3] |

| Solubility in water | Insoluble | [3] |

| Solubility in organic solvents | Insoluble in benzene, chloroform, cyclohexane; slightly soluble in ethanol | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of vanadium pentoxide with acetic anhydride (B1165640).[3]

Protocol:

-

Reactants: Vanadium pentoxide (V₂O₅) and acetic anhydride ((CH₃CO)₂O).

-

Procedure: A mixture of vanadium pentoxide and acetic anhydride is refluxed at 140 °C.

-

Reaction: V₂O₅ + 3(CH₃CO)₂O → 2VO(CH₃COO)₂ + 2CO₂ + C₂H₆.[3]

-

Work-up: The resulting tan-colored solid product, this compound, is isolated from the reaction mixture. Due to its insolubility, it can be separated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials and byproducts.

Characterization of this compound

Characterization of the synthesized this compound can be performed using various analytical techniques to confirm its structure and purity.

3.2.1. X-ray Diffraction (XRD)

-

Objective: To confirm the crystal structure and determine lattice parameters.

-

Protocol: Powder X-ray diffraction (PXRD) data should be collected on the solid sample. The resulting diffraction pattern can be compared with known data for this compound to confirm the phase purity and crystal structure.

3.2.2. Spectroscopic Analysis

While specific, detailed spectroscopic data for this compound is limited in the available literature, the following outlines the expected methodologies. Much of the detailed spectroscopic work has been performed on the related compound, vanadyl acetylacetonate (B107027) (VO(acac)₂), and can be used as a comparative reference, though direct analogies should be made with caution.

-

Infrared (IR) and Raman Spectroscopy:

-

Objective: To identify characteristic vibrational modes of the vanadyl group and the acetate ligands.

-

Expected Observations: A strong absorption band corresponding to the V=O stretching vibration is expected in the IR spectrum, typically around 990-1000 cm⁻¹. Vibrations associated with the acetate ligands (C=O and C-O stretching, and various bending modes) would also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Note: this compound contains a paramagnetic V(IV) center, which can lead to significant broadening of NMR signals, making interpretation challenging.

-

¹H and ¹³C NMR: The signals for the acetate protons and carbons would be expected. However, their detection and resolution may be hampered by the paramagnetic nature of the complex.

-

⁵¹V NMR: This technique is highly sensitive to the coordination environment of the vanadium nucleus. For paramagnetic V(IV) compounds, the signals are often too broad to be observed with standard high-resolution NMR spectrometers.[5]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To investigate the electronic transitions within the complex.

-

Expected Observations: d-d transitions for the V(IV) center are expected in the visible region of the spectrum.

-

Reaction Pathways and Mechanisms

Detailed signaling pathways involving this compound are not extensively documented. However, its catalytic activity in certain organic reactions suggests the involvement of specific reaction mechanisms. One area where vanadyl complexes, particularly vanadyl acetylacetonate, have been studied is in oxidation reactions, such as the epoxidation of allylic alcohols.[6][7][8] A generalized catalytic cycle for such a reaction is proposed below.

Figure 1: A generalized catalytic cycle for the epoxidation of an allylic alcohol catalyzed by a vanadyl species.

This diagram illustrates a plausible mechanism where the V(IV) center in this compound is first oxidized to an active V(V) species. This species then coordinates with the allylic alcohol and a peroxide, facilitating the transfer of an oxygen atom to the double bond of the alcohol, thereby forming the epoxide and regenerating the V(IV) catalyst.

Conclusion

This compound is a coordination polymer with a distinct one-dimensional chain structure. While its synthesis from vanadium pentoxide and acetic anhydride is established, detailed characterization data, particularly comprehensive spectroscopic analyses specific to this compound, remain relatively sparse in the scientific literature. The paramagnetic nature of the V(IV) center presents challenges for certain analytical techniques like NMR spectroscopy. Further research is warranted to fully elucidate the spectroscopic properties and explore the reaction mechanisms of this compound, which will be crucial for unlocking its full potential in catalysis, materials science, and drug development. This guide provides a foundational understanding of this compound based on the current available data and highlights areas for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound,CAS : 3473-84-5 [eforu-materials.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 6. CRYSTAL STRUCTURE OF VANADYL BISACETYLACETONATE. GEOMETRY OF VANADIUM IN FIVEFOLD COORDINATION (Journal Article) | OSTI.GOV [osti.gov]

- 7. Vanadyl(IV) acetylacetonate | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Vanadyl acetylacetonate | 3153-26-2 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis and Biological Relevance of Vanadyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of vanadyl acetate (B1210297) from vanadium pentoxide, including experimental protocols and key data. It also explores the biological significance of vanadyl compounds, with a focus on their impact on cellular signaling pathways relevant to cancer research and metabolic diseases.

Synthesis of Vanadyl Acetate from Vanadium Pentoxide

This compound, with the chemical formula VO(CH₃COO)₂, is a tan-colored solid compound where vanadium exists in the +4 oxidation state.[1] The primary route for its synthesis from vanadium pentoxide (V₂O₅) involves a redox reaction with acetic anhydride (B1165640).

Reaction Principle

The synthesis proceeds by refluxing vanadium pentoxide with acetic anhydride at an elevated temperature. In this reaction, the vanadium(V) in V₂O₅ is reduced to vanadium(IV) in the vanadyl cation (VO²⁺), while acetic anhydride serves as both the acetylating agent and the reducing agent. The balanced chemical equation for this reaction is:

V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆[1]

An alternative, lab-scale approach involves a solvothermal reaction of vanadium pentoxide in acetic acid, which can be accelerated using microwave heating.

Experimental Protocol

Materials and Equipment:

-

Vanadium pentoxide (V₂O₅)

-

Acetic anhydride ((CH₃CO)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanadium pentoxide and acetic anhydride. A reported industrial scale uses a ratio of 18.2 g of V₂O₅ to 50 mL of acetic anhydride.[2]

-

Reflux: Heat the mixture to 140 °C with continuous stirring. The reaction is characterized by the evolution of carbon dioxide and ethane (B1197151) gas.[1] The reflux should be maintained for a sufficient duration to ensure the complete reaction of the vanadium pentoxide. Note: The exact reaction time for a laboratory scale is not specified in the available literature and would require optimization.

-

Isolation of the Product: After the reaction is complete (indicated by the cessation of gas evolution and a color change in the solid), allow the mixture to cool to room temperature. The solid this compound product can be isolated by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filtered solid with a suitable solvent to remove any unreacted acetic anhydride and other soluble impurities. Given that this compound is insoluble in water, benzene, chloroform, and cyclohexane, and only slightly soluble in ethanol, these could be potential washing solvents.[1] Further purification could potentially be achieved by recrystallization, although suitable solvents and conditions are not detailed in the available literature.

-

Drying: Dry the purified this compound in a drying oven at a moderate temperature to remove any residual solvent.

Expected Yield and Product Characteristics

The expected yield for this reaction is not explicitly stated in the available literature for a laboratory setting. The final product, this compound, is a tan-colored solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | VO(CH₃COO)₂ | [1] |

| Molar Mass | 185.03 g/mol | [1] |

| Appearance | Tan solid | [1] |

| Density | 1.83 g/cm³ | [1] |

| Melting Point | 214 °C (decomposes) | [1] |

| Solubility | Insoluble in water, benzene, chloroform, cyclohexane; slightly soluble in ethanol | [1] |

Biological Significance and Signaling Pathways of Vanadyl Compounds

Vanadium compounds, including this compound and its derivatives, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly as insulin-mimetic agents and as a new class of non-platinum anticancer drugs.[3][4] Their biological effects are largely attributed to their ability to modulate key cellular signaling pathways.

Insulin-Mimetic Effects and the PI3K/Akt Pathway

Vanadyl compounds are well-documented for their insulin-like effects, which include enhancing glucose uptake and metabolism.[4][5] A primary mechanism for this action is the potentiation of the insulin (B600854) signaling pathway, often through the inhibition of protein tyrosine phosphatases (PTPs).[5] This leads to the activation of downstream signaling cascades, most notably the PI3K/Akt pathway. The activation of this pathway is crucial for the metabolic actions of insulin.[5][6]

Anticancer Activity and the MAPK/ERK Pathway

In the context of cancer, vanadyl compounds have been shown to exert antitumor effects by inducing apoptosis (programmed cell death) and cell cycle arrest.[3][7] These effects are often mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade.[3] The sustained activation or, in some contexts, inhibition of the MAPK/ERK pathway by vanadyl compounds can lead to a reduction in cancer cell viability and proliferation.[3]

Experimental Workflows

The synthesis and biological evaluation of this compound follow a logical workflow, from chemical synthesis and purification to in vitro and in vivo studies.

Summary and Future Directions

This compound can be synthesized from vanadium pentoxide through a reflux reaction with acetic anhydride. While the fundamental chemistry is established, there is a need for the development and publication of a detailed, optimized, and reproducible laboratory-scale synthesis and purification protocol.

The biological activities of vanadyl compounds are promising, particularly their insulin-mimetic and anticancer effects, which are linked to their modulation of the PI3K/Akt and MAPK/ERK signaling pathways. Future research should focus on elucidating the specific interactions of this compound with these pathways to better understand its therapeutic potential and to develop more targeted and effective drugs for metabolic diseases and cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 3473-84-5 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanadium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl acetate (B1210297), an inorganic compound with the formula VO(CH₃COO)₂, is a subject of increasing interest in various scientific fields, including catalysis and medicinal chemistry. Its potential as a precursor for other vanadyl complexes and its demonstrated biological activities, particularly its insulin-mimetic properties, have positioned it as a compound of significant research focus. This technical guide provides an in-depth overview of the physical and chemical properties of vanadyl acetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its known interactions with key biological signaling pathways.

Physical and Chemical Properties

This compound is a tan-colored solid that is notably insoluble in water.[1] It exhibits slight solubility in ethanol (B145695) but is insoluble in nonpolar organic solvents such as benzene, chloroform, and cyclohexane.[1] The compound has a polymeric structure characterized by repeating VO₆ octahedra.[1]

Core Physical and Chemical Data

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆O₅V | [2] |

| Molecular Weight | 185.03 g/mol | [2] |

| Appearance | Tan solid | [1] |

| CAS Number | 3473-84-5 | [2] |

| Melting Point | 214 °C (decomposes) | [1] |

| Density | 1.83 g/cm³ | [1] |

| Solubility in water | Insoluble | [1] |

| Solubility in other solvents | Slightly soluble in ethanol; Insoluble in benzene, chloroform, cyclohexane | [1] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves the reaction of vanadium pentoxide (V₂O₅) with acetic anhydride (B1165640).

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Acetic anhydride ((CH₃CO)₂O)

Procedure:

-

A mixture of vanadium pentoxide and acetic anhydride is refluxed at 140 °C.

-

The reaction proceeds according to the following equation: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆

-

The resulting tan-colored solid, this compound, is then isolated.

Reactivity

This compound serves as a precursor for the synthesis of other vanadyl complexes. It is known to react with ligands such as pyridine, urea, and thiourea (B124793) to form new coordination compounds.[1] It has also been investigated as a catalyst in organic reactions, for instance, in the acetylation of alcohols.[1]

Spectroscopic Characterization

The characterization of this compound relies on various spectroscopic techniques that provide insight into its structure and electronic properties.

Infrared (IR) Spectroscopy

The IR spectrum of vanadyl compounds is distinguished by a strong absorption band corresponding to the V=O stretching vibration. For vanadyl acetylacetonate (B107027), a related compound, this peak is typically observed around 995 cm⁻¹.[3]

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry potassium bromide.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands, paying close attention to the V=O stretching frequency.

UV-Vis Spectroscopy

The UV-Vis spectrum of vanadyl complexes provides information about the d-d electronic transitions of the vanadium(IV) ion.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent in which it has some solubility (e.g., ethanol). Due to its low solubility, a suspension may need to be used, or a derivative compound may be analyzed.

Data Acquisition:

-

Record the absorption spectrum over the UV-Visible range (e.g., 200-800 nm).

-

Analyze the positions and intensities of the absorption bands to characterize the electronic transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like the vanadyl ion (V⁴⁺), which has a d¹ electron configuration. The spectrum typically shows a characteristic eight-line pattern due to the hyperfine coupling with the ⁵¹V nucleus (I = 7/2).

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent or prepare a frozen solution. For room temperature measurements, a dilute solution is used. For anisotropic measurements, a frozen solution (glass) is prepared at low temperatures (e.g., 77 K).

Data Acquisition:

-

Record the EPR spectrum at a specific microwave frequency (e.g., X-band, ~9.5 GHz).

-

Analyze the spectrum to determine the g-values (g_iso, g_∥, g_⊥) and hyperfine coupling constants (A_iso, A_∥, A_⊥), which provide detailed information about the electronic structure and coordination environment of the vanadyl ion.

Biological Activity and Signaling Pathways

Vanadyl compounds, including this compound, have garnered significant attention for their insulin-mimetic properties. They have been shown to influence key signaling pathways involved in metabolism and cell growth.

Insulin (B600854) Signaling Pathway

Vanadate and other vanadyl compounds can mimic the effects of insulin by inhibiting protein tyrosine phosphatases (PTPs), particularly PTP1B.[4][5] This inhibition leads to the enhanced phosphorylation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate 1 (IRS-1).[5][6] This cascade of events ultimately results in increased glucose uptake and metabolism.[2]

References

- 1. Vanadyl acetylacetonate upregulates PPARγ and adiponectin expression in differentiated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insulin-mimetic effects of vanadate. Possible implications for future treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanadate fully stimulates insulin receptor substrate-1 associated phosphatidyl inositol 3-kinase activity in adipocytes from young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vanadyl Acetate (CAS 3473-84-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl acetate (B1210297), with the chemical formula VO(CH₃COO)₂, is an inorganic compound that has garnered interest in various scientific fields, including catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. It details experimental protocols for its synthesis and for assays relevant to its biological evaluation, particularly its insulin-mimetic properties. The document also includes visualizations of relevant chemical structures, experimental workflows, and a proposed signaling pathway to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

Vanadyl acetate is a tan-colored solid that is insoluble in water and nonpolar solvents like benzene (B151609) and chloroform, but slightly soluble in ethanol.[1] It possesses a polymeric structure composed of repeating VO₆ octahedra.[1]

| Property | Value | Reference |

| CAS Number | 3473-84-5 | [1] |

| Molecular Formula | C₄H₆O₅V | [1] |

| Molar Mass | 185.03 g/mol | [1] |

| Appearance | Tan solid | [1] |

| Density | 1.83 g/cm³ | [1] |

| Melting Point | 214 °C (decomposes) | [1] |

| Solubility | Insoluble in water, benzene, chloroform; slightly soluble in ethanol | [1] |

| Crystal Structure | Orthorhombic | [1] |

| Space Group | Cmc2₁ | [1] |

| Lattice Constants | a = 14.07 Å, b = 6.88 Å, c = 6.93 Å | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of vanadium pentoxide with acetic anhydride (B1165640).[1]

Experimental Protocol: Synthesis from Vanadium Pentoxide

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Acetic anhydride ((CH₃CO)₂O)

-

Reflux apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine vanadium pentoxide and an excess of acetic anhydride.

-

Heat the mixture to reflux at 140 °C.[1]

-

Maintain the reflux for a sufficient period to ensure complete reaction. The reaction progress can be monitored by the color change of the solid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a suitable solvent, such as diethyl ether, to remove any unreacted acetic anhydride and acetic acid byproduct.

-

Dry the resulting tan solid under vacuum or in a desiccator to obtain pure this compound.

Spectroscopic Data

Due to the paramagnetic nature of the V(IV) center, obtaining high-resolution NMR spectra for this compound is challenging. However, other spectroscopic techniques are informative.

| Spectroscopic Data | Description |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carboxylate (COO⁻) stretches, typically around 1650-1550 cm⁻¹ (asymmetric) and 1450-1360 cm⁻¹ (symmetric). A characteristic V=O stretch is also anticipated in the 950-1000 cm⁻¹ region. |

| UV-Visible Spectroscopy | The UV-visible spectrum of related vanadyl complexes, such as vanadyl acetylacetonate (B107027) in chloroform, shows d-d transitions.[2] Similar transitions would be expected for this compound, though the exact peak positions may vary depending on the solvent and coordination environment. |

| Electron Paramagnetic Resonance (EPR) | As a V(IV) compound with a d¹ electron configuration, this compound is EPR active. The EPR spectrum is expected to exhibit a characteristic eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). |

Applications in Research

Catalysis

This compound has been investigated as a catalyst in various organic transformations, including the acetylation of alcohols.[1] Vanadium-catalyzed epoxidation of allylic alcohols is a well-established synthetic method.[3]

Experimental Protocol: Vanadyl-Catalyzed Epoxidation of an Allylic Alcohol

Materials:

-

Allylic alcohol (e.g., geraniol)

-

This compound (catalyst)

-

tert-Butyl hydroperoxide (TBHP, oxidant)

-

Anhydrous solvent (e.g., toluene)

-

Reaction flask with a magnetic stirrer

-

Thin-layer chromatography (TLC) supplies for monitoring the reaction

Procedure:

-

To a solution of the allylic alcohol in the anhydrous solvent, add a catalytic amount of this compound (e.g., 1-5 mol%).

-

Stir the mixture at room temperature.

-

Slowly add a solution of tert-butyl hydroperoxide (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting epoxide by column chromatography.

Caption: Workflow for the this compound-catalyzed epoxidation of an allylic alcohol.

Drug Development: Insulin-Mimetic Properties

Vanadium compounds, including vanadyl complexes, have been extensively studied for their insulin-mimetic properties.[4][5] They are known to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin (B600854) signaling pathway.[4] By inhibiting PTP1B, vanadyl compounds can lead to increased phosphorylation of the insulin receptor and downstream signaling molecules, ultimately promoting glucose uptake.

Caption: Proposed insulin signaling pathway modulation by this compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a general method to assess the cytotoxicity of a compound on a cell line and can be adapted for this compound.[6][7]

Materials:

-

Human cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Experimental Protocol: Glucose Uptake Assay

This protocol describes a common method for measuring glucose uptake in insulin-sensitive cells, which can be used to evaluate the insulin-mimetic effect of this compound.[8][9]

Materials:

-

Insulin-sensitive cell line (e.g., 3T3-L1 adipocytes, L6 myotubes)

-

Cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[³H]glucose (radioactive tracer) or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound solution

-

Insulin (positive control)

-

Cytochalasin B (inhibitor of glucose transport)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Differentiate the cells into their mature phenotype (adipocytes or myotubes).

-

Serum-starve the cells for several hours before the assay.

-

Pre-incubate the cells with this compound at various concentrations or with insulin as a positive control.

-

Initiate glucose uptake by adding the glucose tracer (e.g., 2-deoxy-D-[³H]glucose).

-

After a short incubation period, terminate the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

-

Lyse the cells and measure the amount of internalized tracer using a scintillation counter (for radioactivity) or a fluorescence plate reader.

-

Quantify the glucose uptake relative to the total protein content in each sample.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile inorganic compound with established applications in catalysis and promising potential in the field of drug development, particularly as an insulin-mimetic agent. This technical guide has provided an overview of its properties, synthesis, and key research applications, along with detailed experimental protocols to facilitate further investigation. The provided diagrams offer a visual representation of key processes, aiding in the conceptual understanding of its synthesis and mechanisms of action. Further research is warranted to fully elucidate its biological activities and to explore its full potential in various scientific domains.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 4. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for the distinct vanadyl(+4)-dependent activating system for manifesting insulin-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Vanadyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of vanadyl(IV) acetate (B1210297), VO(OAc)₂, a key precursor and versatile compound in the field of vanadium chemistry. This document details its synthesis, structural characteristics, spectroscopic properties, and reactivity. Special emphasis is placed on its role as a starting material for novel coordination complexes and its applications in catalysis and as an insulin-mimetic agent, a field of significant interest to drug development professionals.

Core Concepts: Synthesis and Structure

Vanadyl(IV) acetate is a tan-colored, polymeric solid that serves as a fundamental starting material for a wide array of vanadyl complexes.[1] Its coordination chemistry is dominated by the highly stable vanadyl cation (VO²⁺), a diatomic species with a strong V=O triple bond that profoundly influences the geometry and reactivity of its complexes.[2]

Synthesis of Vanadyl Acetate

This compound is typically produced by the reaction of vanadium pentoxide with acetic anhydride (B1165640) under reflux conditions.[1]

Experimental Protocol: Synthesis of this compound

-

Reagents: Vanadium pentoxide (V₂O₅), Acetic Anhydride ((CH₃CO)₂O).

-

Procedure: A mixture of vanadium pentoxide and an excess of acetic anhydride is heated to reflux at approximately 140 °C. The reaction proceeds according to the following equation: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆[1]

-

Work-up: After the reaction is complete, the resulting tan-colored solid is isolated by filtration, washed with a suitable solvent like ethanol (B145695) to remove unreacted acetic anhydride and byproducts, and dried under vacuum.

-

Characterization: The product can be characterized by infrared (IR) spectroscopy, confirming the presence of the characteristic V=O stretch and acetate carbonyl bands.

Molecular and Crystal Structure

In the solid state, this compound adopts a one-dimensional polymeric chain structure. Each vanadium(IV) center is octahedrally coordinated, featuring bridging acetate ligands that link the vanadyl units.[1]

Due to the polymeric nature of this compound, a clearer understanding of the fundamental coordination geometry of the [VO]²⁺ core with bidentate oxygen-donating ligands is often derived from the well-characterized, monomeric analogue, vanadyl acetylacetonate (B107027), VO(acac)₂ .[3] This complex serves as an excellent model for the local coordination environment.

The structure of VO(acac)₂ is a square pyramid.[3][4] The vanadium atom sits (B43327) slightly above the plane formed by the four equatorial oxygen atoms of the two bidentate acetylacetonate ligands.[2] The apical position is occupied by the vanadyl oxygen, resulting in a short and strong V=O bond.[3][4] This d¹ complex is paramagnetic.[3]

Spectroscopic and Physicochemical Data

Spectroscopic techniques are crucial for characterizing vanadyl complexes. The data provides insight into the bonding, structure, and electronic environment of the vanadium center. The following tables summarize key quantitative data, using VO(acac)₂ as a representative model.

Table 1: Structural Data for Vanadyl Acetylacetonate (VO(acac)₂)

| Parameter | Value | Reference(s) |

| Geometry | Square Pyramidal | [5],[3] |

| V=O Bond Length | ~1.56 - 1.60 Å | [6],[4] |

| V-O (equatorial) Bond Length | ~1.96 - 1.98 Å | [4] |

| C-O (ring) Bond Length | ~1.28 Å | [4] |

| C-C (ring) Bond Length | ~1.40 Å | [4] |

Table 2: Spectroscopic Data for Vanadyl Acetylacetonate (VO(acac)₂)

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference(s) |

| Infrared (IR) | V=O stretch | ~995 cm⁻¹ | [7] |

| Infrared (IR) | C=O stretch (acac) | ~1554 - 1587 cm⁻¹ | [7] |

| Infrared (IR) | C=C stretch (acac) | ~1526 cm⁻¹ | [7] |

| UV-Visible | d-d transition (dxy → dxz, dyz) | ~590 nm (in Chloroform) | [8] |

| UV-Visible | d-d transition (dxy → dx²-y²) | ~770 nm (in Chloroform) | [8] |

| EPR (in solution) | g-values | Anisotropic, g₀ ≈ 1.96-1.98 | [9] |

| EPR (in solution) | Hyperfine Coupling (A₀) | ~100-120 x 10⁻⁴ cm⁻¹ | [9] |

Coordination Chemistry and Reactivity

The acetate ligands in VO(OAc)₂ are labile and can be readily replaced by a variety of other ligands, making it a valuable precursor for the synthesis of new vanadyl complexes. This process is known as ligand substitution.[10]

Ligand Substitution Reactions

This compound reacts with Lewis bases and chelating ligands to form more stable complexes. Common reacting ligands include nitrogen-donors (e.g., pyridine, bipyridine), oxygen-donors, and multidentate ligands like Schiff bases. These reactions typically involve the substitution of one or both acetate groups.

// Nodes start [label="this compound\nVO(OAc)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand [label="Incoming Ligand (L)\n(e.g., Schiff Base, Pyridine)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="New Vanadyl Complex\n[VO(L)n(OAc)m]", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Solvent\n(e.g., Methanol, Ethanol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; byproduct [label="Acetic Acid\n(CH₃COOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ligand -> start [label=" Reacts with", color="#202124"]; solvent -> start [label=" Dissolved in", color="#202124"]; start -> product [label=" Forms", color="#EA4335", style=bold, arrowhead=normal]; start -> byproduct [label=" Releases", color="#5F6368", style=dashed, arrowhead=normal]; } caption [label="Fig. 1: Generalized ligand substitution workflow.", shape=plaintext, fontsize=10];

Fig. 1: Generalized ligand substitution workflow.

Synthesis of Vanadyl Schiff Base Complexes

Schiff base complexes of vanadium are of high interest due to their stability and potential biological activity.[11] They are typically synthesized by reacting a vanadyl salt with a pre-formed Schiff base ligand or through a one-pot template synthesis.

Experimental Protocol: Synthesis of a [VO(Schiff Base)] Complex

-

Objective: To synthesize a vanadyl complex from a Schiff base ligand (formed from salicylaldehyde (B1680747) and an amine) using a vanadyl precursor like vanadyl sulfate (B86663) or vanadyl acetylacetonate.[12][13]

-

Step 1: Ligand Synthesis: Equimolar amounts of salicylaldehyde and a chosen primary amine (e.g., o-aminophenol) are dissolved in ethanol.[12] The mixture is refluxed for 1-2 hours to form the Schiff base ligand.

-

Step 2: Complexation: An ethanolic solution of vanadyl sulfate or vanadyl acetylacetonate (1 equivalent) is added dropwise to the hot ligand solution.[12][13]

-

Step 3: Reflux and Isolation: The resulting mixture is refluxed for an additional 2-4 hours. The pH may be adjusted to facilitate precipitation.[14] Upon cooling, the colored complex precipitates out of solution.

-

Step 4: Purification: The solid product is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried in a desiccator.

-

Characterization: The final complex is characterized using IR, UV-Vis, and EPR spectroscopy to confirm coordination. A shift in the C=N (azomethine) stretching frequency in the IR spectrum is a key indicator of coordination to the vanadium center.[11]

Applications in Drug Development: Insulin-Mimetic Action

Vanadium compounds, particularly vanadyl complexes, are renowned for their insulin-mimetic properties, meaning they can mimic some of the metabolic actions of insulin (B600854).[15][16] This has positioned them as potential therapeutic agents for diabetes mellitus.[17] Vanadyl compounds have been shown to improve glucose homeostasis by enhancing glucose uptake and improving insulin sensitivity in both animal models and human studies.[17][18]

The mechanism involves the activation of key components of the insulin signaling pathway, often by inhibiting protein tyrosine phosphatases (PTPases), which are negative regulators of this pathway.[15][17]

// Nodes outside the cell Insulin [label="Insulin", fillcolor="#FBBC05", fontcolor="#202124"]; Vanadyl [label="Vanadyl Complex\n[VO(L)n]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_out [label="Glucose", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes inside the cell IRS1 [label="IRS-1", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3-K", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="PKB / Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; PTP [label="PTPase\n(e.g., PTP1B)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Glucose_in [label="Glucose\n(Uptake)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Insulin -> IR [label=" Binds"]; IR -> IRS1 [label=" Phosphorylates"]; IRS1 -> PI3K [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> GLUT4_vesicle [label=" Promotes Translocation"]; GLUT4_vesicle -> GLUT4_channel [style=dashed]; Glucose_out -> GLUT4_channel [label=" Transport"]; GLUT4_channel -> Glucose_in;

// Vanadyl action Vanadyl -> PTP [label=" Inhibits", style=bold, color="#EA4335"]; PTP -> IR [label=" Dephosphorylates\n(Inhibits Signal)", style=dashed, dir=back, constraint=false]; Vanadyl -> IRS1 [label=" Promotes\nPhosphorylation", style=bold, color="#34A853", constraint=false]; } caption [label="Fig. 2: Insulin signaling pathway and vanadyl action.", shape=plaintext, fontsize=10];

Fig. 2: Insulin signaling pathway and vanadyl action.

As depicted in Figure 2, the binding of insulin to its receptor triggers a phosphorylation cascade involving Insulin Receptor Substrate-1 (IRS-1), Phosphatidylinositol 3-kinase (PI3-K), and Protein Kinase B (PKB/Akt).[18][19] This cascade culminates in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[19] Vanadyl complexes enhance and sustain this signaling, primarily by inhibiting PTPases that would otherwise terminate the signal, thereby promoting glycemic control.[17] The development of organic vanadyl complexes aims to improve bioavailability and reduce the toxicity associated with inorganic vanadium salts.[18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Structural Basis of Action of Vanadyl (VO2+) Chelates in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Page loading... [guidechem.com]

- 6. CRYSTAL STRUCTURE OF VANADYL BISACETYLACETONATE. GEOMETRY OF VANADIUM IN FIVEFOLD COORDINATION (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. Synthesis, characterization and cell viability test of six vanadyl complexes with acetylacetonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. savemyexams.com [savemyexams.com]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. worldresearchersassociations.com [worldresearchersassociations.com]

- 15. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polymeric Structure of Vanadyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl acetate (B1210297), VO(CH₃COO)₂, is an inorganic compound that adopts a one-dimensional polymeric structure. This technical guide provides a comprehensive overview of its synthesis, detailed structural characterization, and physicochemical properties. The polymeric nature, arising from repeating VO₆ octahedra, imparts specific magnetic and spectroscopic characteristics that are crucial for its potential applications. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its structure and analytical workflows.

Introduction

Vanadyl acetate is a tan-colored solid that is insoluble in water.[1] Its polymeric structure, consisting of repeating octahedral vanadium centers, has been a subject of interest for its magnetic properties and as a precursor in materials science.[2] Understanding the intricacies of this one-dimensional chain structure is fundamental to harnessing its potential in various scientific and developmental fields. This guide serves as a technical resource for professionals requiring in-depth knowledge of this compound's core structural and physicochemical attributes.

Synthesis of Polymeric this compound

The synthesis of this compound can be achieved through several methods, with solvothermal synthesis being a prominent technique for obtaining crystalline, polymeric material.[2]

Solvothermal Synthesis from Vanadium Pentoxide

A common and effective method involves the solvothermal reaction of vanadium pentoxide (V₂O₅) and lithium hydroxide (B78521) in acetic acid.[2]

Experimental Protocol:

-

Reactants: Vanadium pentoxide (V₂O₅), lithium hydroxide (LiOH), and glacial acetic acid.

-

Procedure: A mixture of V₂O₅ and LiOH in a 1:2 molar ratio is dissolved in glacial acetic acid. The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

-

Reaction Conditions: The autoclave is heated to 200 °C and maintained at this temperature for a period of two days.[2]

-

Product Isolation: After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with deionized water, and dried.

Solvothermal Synthesis from Ammonium (B1175870) Metavanadate

An alternative solvothermal method utilizes ammonium metavanadate (NH₄VO₃) as the vanadium source.

Experimental Protocol:

-

Reactants: Ammonium metavanadate (NH₄VO₃) and glacial acetic acid.

-

Procedure: Ammonium metavanadate is dissolved in glacial acetic acid with stirring at 80 °C to form a homogeneous solution.

-

Reaction Conditions: The solution is transferred to a steel autoclave and heated at 180 °C for 24 hours.

-

Product Isolation: The final product, this compound nanobelts, is obtained by washing the precipitate with deionized water and drying at 70 °C overnight.

Polymeric Structure and Crystallographic Data

This compound exhibits a one-dimensional chain structure where each vanadium atom is in an octahedral coordination environment.[2] These VO₆ octahedra are linked together through vanadyl groups and bridging acetate ligands.[2]

The crystal structure of this compound is orthorhombic with the space group Cmc2₁.[1]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 14.07 |

| b (Å) | 6.88 |

| c (Å) | 6.93 |

| V (ų) | 859.8 |

Table 1: Crystallographic Data for this compound.[1]

The repeating VO₆ octahedra are joined through the vanadyl groups, resulting in a ...V=O...V=O... chain.[2] This arrangement leads to a relatively long V=O bond and a short trans V-O bond.[2] The acetate groups act as bridging ligands, further connecting the vanadium centers.[2]

| Bond | Bond Length (Å) |

| V=O | 1.684(7) |

| trans V-O | 2.131(7) |

Table 2: Key Bond Lengths in the Polymeric Chain of this compound.[2]

Figure 1: Schematic of the 1D polymeric chain of this compound.

Physicochemical Characterization

The polymeric nature of this compound is elucidated through a combination of spectroscopic and magnetic characterization techniques.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for probing the local coordination environment of the vanadyl and acetate groups.

-

FTIR Spectroscopy: The infrared spectrum of this compound is expected to show strong absorption bands corresponding to the V=O stretching mode, typically observed in the 950-1000 cm⁻¹ region for vanadyl complexes. Additionally, characteristic bands for the carboxylate group (asymmetric and symmetric stretching) of the bridging acetate ligands will be present.

-

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on the symmetric vibrations. The V=O stretch is also Raman active. Studies on polymeric vanadyl species have identified bands around 930 cm⁻¹ as characteristic of these structures.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the dry this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: Spectra are typically collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic vibrational modes of the vanadyl and acetate groups.

Magnetic Susceptibility

The magnetic properties of this compound provide strong evidence for its one-dimensional chain structure. The vanadium(IV) center has a d¹ electron configuration, making the compound paramagnetic.

The temperature dependence of the magnetic susceptibility of this compound shows a broad maximum around 275 K, which is characteristic of a one-dimensional antiferromagnetic Heisenberg linear chain.[2][5] This behavior arises from the interaction between the vanadium atoms along the ...V=O...V=O... chain.[2]

| Magnetic Parameter | Value |

| Model | 1D Heisenberg Linear Chain |

| J/k | ~ -215 K |

| g-factor | ~ 2 |

| T(χₘₐₓ) | ~ 275 K |

Table 3: Magnetic Properties of Polymeric this compound.[5]

Experimental Protocol: Magnetic Susceptibility Measurement

-

Instrument: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer.

-

Sample Preparation: A known mass of the powdered this compound sample is packed into a gelatin capsule or other suitable sample holder.

-

Data Acquisition: The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field.

-

Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms. The molar magnetic susceptibility (χₘ) is then plotted against temperature. The experimental data is fitted to the appropriate theoretical model, such as the 1D Heisenberg chain model, to extract parameters like the exchange coupling constant (J).[5]

Figure 2: Experimental workflow for the characterization of this compound.

Conclusion

The polymeric structure of this compound, characterized by one-dimensional chains of corner-sharing VO₆ octahedra linked by acetate bridges, is well-established through a combination of X-ray diffraction, spectroscopic, and magnetic studies. The key structural features and physicochemical properties have been quantified and are summarized in this guide. The provided experimental protocols offer a practical framework for the synthesis and characterization of this material, which is of interest to researchers in inorganic chemistry, materials science, and potentially in drug development as a vanadyl-containing compound. Further detailed single-crystal X-ray diffraction studies would provide an even more precise picture of the atomic arrangement and bonding within the polymeric chain.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Polymeric vanadyl species determine the low-temperature activity of V-based catalysts for the SCR of NOx with NH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The one dimensional chain structures of vanadyl glycolate and this compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Vanadyl(IV) Acetate: A Comprehensive Technical Guide on its Core Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl(IV) acetate (B1210297), a coordination complex with the chemical formula VO(CH₃COO)₂, is a compound of significant interest due to its catalytic activity and notable insulin-mimetic properties. This technical guide provides an in-depth analysis of the core chemical and physical characteristics of vanadyl(IV) acetate, with a particular focus on the +4 oxidation state of the vanadium center. It details experimental methodologies for its synthesis and characterization, presents key quantitative data in structured tables, and visualizes its role in relevant biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and pharmacology.

Introduction

Vanadyl(IV) acetate is an inorganic compound that typically presents as a blue-green or tan solid and is insoluble in water. The central vanadium atom exists in the +4 oxidation state, a key determinant of its chemical reactivity and biological activity. This d¹ transition metal complex has garnered attention for its potential applications in catalysis, energy storage, and materials science. Furthermore, its ability to mimic the effects of insulin (B600854) has positioned it as a compound of interest in the development of therapeutic agents for diabetes mellitus. Understanding the fundamental properties of the vanadyl(IV) ion within this acetate coordination sphere is crucial for advancing these applications.

Synthesis of Vanadyl(IV) Acetate

Several methods have been established for the synthesis of vanadyl(IV) acetate. The choice of method may depend on the desired purity, yield, and morphology of the final product.

Direct Reaction Method

A common laboratory-scale synthesis involves the direct reaction of a vanadium(IV) salt, such as vanadyl sulfate (B86663) (VOSO₄), with acetic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve vanadyl sulfate in a minimal amount of deionized water.

-

Add a stoichiometric excess of glacial acetic acid to the solution.

-

Heat the mixture to reflux for 1-2 hours. The color of the solution should change, indicating the formation of the vanadyl(IV) acetate complex.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to promote precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and byproducts, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

-

Dry the final product under vacuum.

Solvothermal Synthesis

This method is particularly useful for producing nanostructured vanadyl(IV) acetate.

Experimental Protocol:

-

Combine vanadium pentoxide (V₂O₅) and acetic acid in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature of approximately 200°C for a specified duration (e.g., 24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting solid product by centrifugation or filtration.

-

Wash the product with ethanol (B145695) and deionized water to remove any residual reactants.

-

Dry the final product in a vacuum oven.

Synthesis from Vanadium Pentoxide and Acetic Anhydride (B1165640)

This method involves the reflux of vanadium pentoxide with acetic anhydride.[1]

Experimental Protocol:

-

In a flask equipped with a reflux condenser, suspend vanadium pentoxide (V₂O₅) in acetic anhydride.

-

Heat the mixture to reflux at approximately 140°C.

-

Continue refluxing until the reaction is complete, as indicated by a color change and the consumption of the solid V₂O₅.

-

Cool the reaction mixture and collect the precipitated vanadyl(IV) acetate by filtration.

-

Wash the product with a suitable solvent to remove excess acetic anhydride and acetic acid.

-

Dry the product under vacuum.

Structural and Spectroscopic Characterization

The +4 oxidation state of vanadium in vanadyl(IV) acetate is confirmed through a combination of structural and spectroscopic techniques.

Crystal Structure

X-ray crystallography reveals that vanadyl(IV) acetate has a polymeric structure. The vanadium center is in a distorted octahedral coordination environment. The structure consists of repeating VO₆ octahedra.[2]

Table 1: Key Crystallographic Data for Vanadyl(IV) Acetate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| V=O Bond Length | 1.684(7) Å | [2] |

| V-O (trans to V=O) Bond Length | 2.131(7) Å | [2] |

Magnetic Susceptibility

The vanadium(IV) center in vanadyl(IV) acetate has a d¹ electron configuration, making the complex paramagnetic. Magnetic susceptibility measurements provide insight into the electronic structure and magnetic interactions.

Experimental Protocol (Gouy Method):

-

A long, cylindrical tube (Gouy tube) is filled with the powdered vanadyl(IV) acetate sample.

-

The tube is suspended from a balance, and its weight is measured in the absence of a magnetic field.

-

A strong magnetic field is then applied to the bottom of the tube, and the new weight is recorded.

-

The change in weight is used to calculate the magnetic susceptibility of the sample.

Table 2: Magnetic Properties of Vanadyl(IV) Acetate

| Property | Value | Reference |

| Magnetic Behavior | Antiferromagnetic | [3] |

| Temperature of Max. Susceptibility (T_max) | ~275 K | [3] |

| g-factor (from magnetic data) | ~2 | [3] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for characterizing d¹ systems like vanadyl(IV) complexes. The spectrum is characterized by a g-tensor and hyperfine coupling to the ⁵¹V nucleus (I = 7/2), which results in an eight-line pattern.

Experimental Protocol:

-

A small amount of powdered vanadyl(IV) acetate is packed into a quartz EPR tube.

-

The tube is placed within the resonant cavity of the EPR spectrometer.

-

The spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz) and temperature (often liquid nitrogen temperature, 77 K, to obtain a frozen solution spectrum).

-

The magnetic field is swept, and the microwave absorption is recorded.

Table 3: EPR Parameters for Vanadyl(IV) Acetate

| Parameter | Value | Reference |

| g-factor | 1.966 | [3] |

| Hyperfine Splitting | Eight-line pattern observed |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the vanadyl group (V=O) and the acetate ligands.

Experimental Protocol (IR Spectroscopy - KBr Pellet):

-

A small amount of finely ground vanadyl(IV) acetate is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Table 4: Vibrational Frequencies for Vanadyl(IV) Acetate and Related Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| V=O stretch | ~1000 | IR | |

| Asymmetric COO⁻ stretch | ~1550-1620 | IR | |

| Symmetric COO⁻ stretch | ~1400-1450 | IR | |

| V-O stretch | ~400-600 | IR, Raman |

Note: The exact peak positions can vary depending on the physical state of the sample and intermolecular interactions.

Biological Significance: Insulin-Mimetic Properties

One of the most extensively studied aspects of vanadyl(IV) acetate is its insulin-mimetic activity. It has been shown to improve glycemic control in diabetic animal models. The mechanism of action is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin signaling pathway.

Signaling Pathway

By inhibiting PTP1B, vanadyl(IV) compounds lead to the sustained phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). This, in turn, activates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt (also known as protein kinase B, PKB) pathway. The activation of this pathway ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.

Caption: Insulin signaling pathway and the role of Vanadyl(IV) Acetate.

Conclusion

Vanadyl(IV) acetate is a multifaceted compound with a well-defined +4 oxidation state for the central vanadium atom. Its polymeric structure and paramagnetic nature are key characteristics that have been elucidated through various spectroscopic and analytical techniques. The detailed experimental protocols and tabulated data provided in this guide offer a valuable resource for researchers working with this compound. Furthermore, its significant insulin-mimetic properties, mediated through the inhibition of PTP1B and subsequent activation of the PI3K/Akt signaling pathway, highlight its potential in the development of novel therapeutics for diabetes. Further research into the precise formulation and delivery of vanadyl(IV) acetate may unlock its full therapeutic potential while minimizing potential toxicity.

References

An In-depth Technical Guide to the Solubility of Vanadyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vanadyl acetate (B1210297) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative solubility information and presenting a general framework for its experimental determination. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who are working with this compound.

Introduction to Vanadyl Acetate

This compound, with the chemical formula VO(CH₃COO)₂, is a coordination compound of vanadium in the +4 oxidation state. It typically appears as a tan-colored solid and is known to have a polymeric structure.[1] This compound serves as a precursor in the synthesis of other vanadyl complexes and has been investigated for its catalytic activity, particularly in the acetylation of alcohols.[1] Its applications are also being explored in materials science and as a potential therapeutic agent.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various chemical reactions and biological studies. Based on available data, the solubility of this compound is generally low in non-polar organic solvents and shows slight solubility in some polar organic solvents. It is reported to be insoluble in water.[1][2]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Water | H₂O | Polar Protic | Insoluble | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble | [1] |

| Benzene | C₆H₆ | Non-polar | Insoluble | [1] |

| Chloroform | CHCl₃ | Polar Aprotic | Insoluble | [1] |

| Cyclohexane | C₆H₁₂ | Non-polar | Insoluble | [1] |

| Polar Organic Solvents | - | - | Soluble (General) | [2] |

Note: There is some conflicting information in the literature, with one source suggesting solubility in water and organic solvents without providing specific details.[3] However, the consensus from other sources points to its insolubility in water.

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound powder

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Vials with airtight seals

-

Drying oven

-

Filtration apparatus (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the chosen organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to rest at the constant temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sampling of the Supernatant:

-

Carefully extract a precise volume of the clear supernatant (the saturated solution) using a calibrated micropipette. Take care not to disturb the solid at the bottom of the vial.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry vial.

-

Evaporate the solvent completely. This can be done in a drying oven at a temperature below the decomposition point of this compound (decomposes at 214 °C[1]) or under a gentle stream of inert gas.

-

Once the solvent is fully evaporated, allow the vial containing the dried this compound residue to cool to room temperature in a desiccator.

-

Weigh the vial with the residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The solubility can then be calculated in grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Formula for Solubility (g/100mL):

Solubility = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Synthesis of this compound: An Experimental Workflow

The synthesis of this compound is a key process for obtaining the compound for research and development. The following diagram illustrates a common synthetic route.

Caption: A diagram illustrating the synthesis of this compound from vanadium pentoxide and acetic anhydride.

Conclusion

This technical guide provides a summary of the known solubility characteristics of this compound in organic solvents, highlighting the prevalence of qualitative over quantitative data. The provided general experimental protocol offers a reliable method for researchers to determine precise solubility values in their solvents of interest. The visualization of the synthesis workflow further aids in understanding the production of this important vanadium compound. For professionals in drug development, understanding the solubility is a fundamental first step in formulation and delivery studies. Further research is encouraged to establish a comprehensive quantitative solubility profile of this compound in a wider range of organic solvents.

References

An In-depth Technical Guide to Vanadyl Acetate for Researchers and Drug Development Professionals

Vanadyl acetate (B1210297) , with the chemical formula VO(CH₃COO)₂, is an inorganic compound that has garnered interest within the scientific community for its potential applications in catalysis and as a precursor for other vanadyl complexes. This guide provides a comprehensive overview of its molar mass, physicochemical properties, and available experimental data, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Molar Mass

Vanadyl acetate is a tan-colored solid that is notably insoluble in water.[1] The accurate determination of its molar mass is fundamental for all quantitative experimental work.

The molar mass is calculated from the atomic masses of its constituent elements: Vanadium (V), Oxygen (O), Carbon (C), and Hydrogen (H).

-

Vanadium (V): 50.9415 g/mol

-

Oxygen (O): 15.999 g/mol

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

The chemical formula VO(CH₃COO)₂ can be broken down as follows:

-

1 Vanadium atom

-

1 Oxygen atom in the vanadyl group

-

2 Acetate groups (CH₃COO), which contain:

-

4 Carbon atoms (2 * 2)

-

6 Hydrogen atoms (2 * 3)

-

4 Oxygen atoms (2 * 2)

-

Therefore, the total elemental composition is V₁C₄H₆O₅.

Calculation of Molar Mass: Molar Mass = (1 * 50.9415) + (5 * 15.999) + (4 * 12.011) + (6 * 1.008) = 50.9415 + 79.995 + 48.044 + 6.048 = 185.0285 g/mol

This value is consistent with published data, often rounded to 185.03 g/mol .[2]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 185.03 g/mol | [2] |

| Chemical Formula | VO(CH₃COO)₂ | [1] |

| Appearance | Tan solid | [1] |

| Density | 1.83 g/cm³ | [1] |

| Melting Point | 214 °C (decomposes) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility (Other) | Insoluble in benzene, chloroform, cyclohexane; slightly soluble in ethanol | [1] |

| Vapor Pressure | 13.9 mmHg at 25°C | [2] |

| Boiling Point | 117.1 °C at 760 mmHg | [2] |

| Flash Point | 40 °C | [2] |

Experimental Protocols

Detailed experimental protocols specifically for the biological applications of this compound are not extensively documented in publicly available literature. Much of the research on the insulin-mimetic and other cellular effects of vanadyl compounds has focused on the related compound, vanadyl acetylacetonate (B107027) [VO(acac)₂]. However, a documented synthesis protocol for this compound is available.

Synthesis of this compound

A common method for the synthesis of this compound involves the reflux of vanadium pentoxide (V₂O₅) with acetic anhydride (B1165640) ((CH₃CO)₂O).[1]

Reaction: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆

Procedure:

-

Combine vanadium pentoxide with an excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux at a temperature of 140 °C.

-

Maintain the reflux for a sufficient duration to ensure the reaction goes to completion. The original literature should be consulted for the specific reaction time.

-

Upon completion, the tan-colored solid product, this compound, can be isolated from the reaction mixture. Standard procedures for filtration, washing (e.g., with a non-reactive solvent to remove excess acetic anhydride and byproducts), and drying should be followed.

Signaling Pathways and Logical Relationships

While specific, detailed signaling pathways for this compound are not well-elucidated in the available literature, the broader class of vanadyl compounds is known to exhibit insulin-mimetic properties.[3][4][5] This action is generally attributed to the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin (B600854) signaling pathway. The following diagram illustrates a generalized workflow for the investigation of the insulin-mimetic effects of a vanadyl compound, which can be adapted for studies involving this compound.

This logical workflow outlines the key steps in both in vitro and in vivo experimental setups designed to evaluate the insulin-mimetic properties of a compound like this compound. It highlights the progression from cell culture studies to animal models and the important readouts at each stage.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulin-mimetic effects of vanadate. Possible implications for future treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadyl Acetate Crystal Structure: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of vanadyl acetate (B1210297), a compound of interest for its potential applications in catalysis and drug development. This document summarizes key crystallographic data, outlines experimental methodologies for its characterization, and presents a logical workflow for its structural analysis.

Introduction

Vanadyl acetate, with the chemical formula VO(CH₃COO)₂, is a coordination compound featuring vanadium in the +4 oxidation state. Its structural characterization is crucial for understanding its chemical properties and potential biological activity. This guide delves into the specifics of its solid-state architecture, as determined primarily by X-ray diffraction techniques.

Crystal Structure and Data

The crystal structure of this compound is characterized by a one-dimensional polymeric chain. The vanadium centers are in a distorted octahedral coordination environment. These octahedra are linked through bridging acetate ligands and vanadyl oxygen atoms, creating an extended network.

Crystallographic Data

The crystallographic parameters for this compound have been determined through X-ray powder diffraction. The key data are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Lattice Constant (a) | 14.07 Å |

| Lattice Constant (b) | 6.88 Å |

| Lattice Constant (c) | 6.93 Å |

| V=O Bond Length | 1.684(7) Å[1] |

| trans V-O Bond Length | 2.131(7) Å[1] |

Coordination Geometry and Bonding

The vanadium atom in this compound exhibits a distorted octahedral geometry. The coordination sphere is defined by the vanadyl oxygen, four oxygen atoms from the bridging acetate ligands, and a longer, trans V-O interaction from an adjacent vanadyl group. This arrangement leads to the formation of infinite chains along the crystallographic axis. The V=O bond is notably long, while the trans V-O bond is correspondingly short, a characteristic feature of the ...V=O...V=O... linkage in the polymeric chain.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: synthesis of the crystalline material and its analysis by X-ray diffraction.

Synthesis of this compound Crystals

A common method for the synthesis of this compound is the solvothermal reaction of vanadium pentoxide (V₂O₅) and lithium hydroxide (B78521) in acetic acid at elevated temperatures (e.g., 200 °C).[1] This method promotes the formation of crystalline this compound.

X-ray Diffraction Analysis

The crystal structure of this compound was solved using X-ray powder diffraction data.[1] The general workflow for such an analysis is outlined below. The experimental pattern was indexed to an orthorhombic unit cell, and the structure was solved by direct methods in the non-centrosymmetric space group Cmc2₁.[1]

Workflow and Methodologies